Sulfo-Cyanine5 amine

Descripción general

Descripción

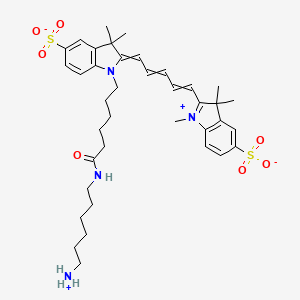

Sulfo-Cyanine5 amine is a water-soluble dye derivative of Cyanine 5 . It bears an amine group and the sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions . It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent .

Molecular Structure Analysis

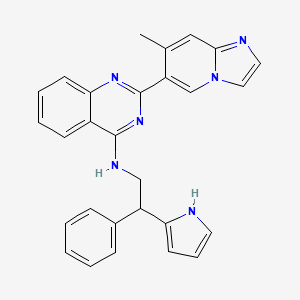

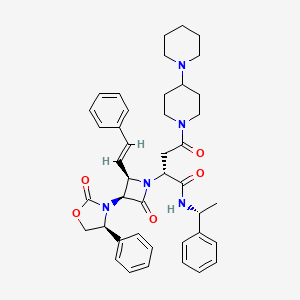

The molecular formula of Sulfo-Cyanine5 amine is C38H52N4O7S2 . The chemical name is Potassium 1-[6-(2,5-dioxopyrrolidin-1-yloxy)-6-oxohexyl]-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .Chemical Reactions Analysis

Sulfo-Cyanine5 amine is reactive towards electrophiles . The primary amine group can be coupled with various electrophiles, like activated carboxylic acid derivatives (for example, NHS, PFP esters), epoxides, and others .Physical And Chemical Properties Analysis

Sulfo-Cyanine5 amine is a dark blue solid . It has a molecular weight of 740.98 . It is moderately soluble in water and well soluble in DMF, DMSO, and alcohols . It has an excitation/absorption maximum at 646 nm and an emission maximum at 662 nm .Aplicaciones Científicas De Investigación

1. Organic Synthesis and Catalysis

Sulfo-Cyanine5 amine and related compounds are used in organic synthesis and catalysis. The direct copper-catalyzed N-cyanation of sulfoximines, involving Sulfo-Cyanine5 amine, is a notable process. This method is significant for its simplicity and environmental friendliness, facilitating the construction of N-CN bonds (Teng et al., 2015). Additionally, the three-component coupling of terminal alkynes, sulfonyl azides, and alcohols using a copper catalyst and an amine base, where Sulfo-Cyanine5 amine could be involved, is characterized by mild conditions, high selectivity, and functional group tolerance (Yoo et al., 2006).

2. Polymer Synthesis

Sulfo-Cyanine5 amine plays a role in the synthesis of polymer electrolytes. For example, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via an activated fluorophenyl-amine reaction, followed by methylation (Kim et al., 2011).

3. Radiolabeling and Imaging

In radiolabeling and imaging, a novel fluorinated prosthetic group based on Sulfo-Cyanine5 amine chemistry has been developed. This group is suitable for labeling amine-containing biochemical compounds, facilitating the preparation of hybrid positron emission tomography/near-infrared fluorescence imaging probes (Priem et al., 2013).

4. Bioanalytical Applications

In bioanalytical applications, Sulfo-Cyanine5 amine derivatives are used in HPLC methods for determining sulfur-containing amino acids and amines from biological matrices. This method allows simultaneous analysis of biogenic amines, amino acids, and sulfo-amino compounds (Francioso et al., 2017).

Safety And Hazards

Direcciones Futuras

Sulfo-Cyanine5 amine is a popular fluorophore that is compatible with different fluorescence measuring instruments . It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent . It has been used in studies such as the comparative study of nanoparticle blood circulation and research on nanogels for autophagy stimulation in atherosclerosis . Its future applications may continue to expand in the field of in vivo imaging and other biological research areas.

Propiedades

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUASLQACUDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cyanine5 amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

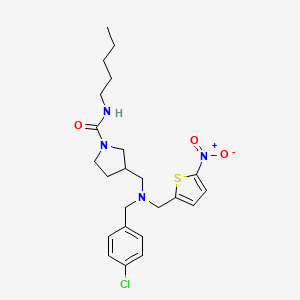

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

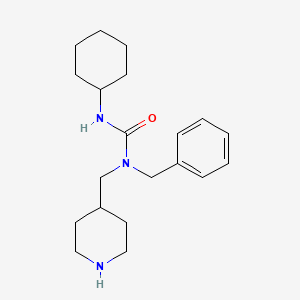

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

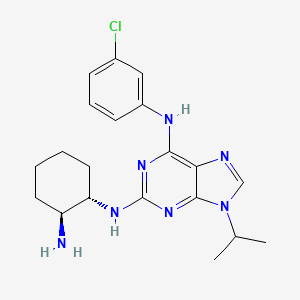

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)